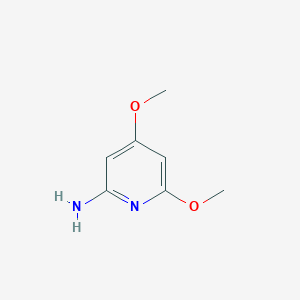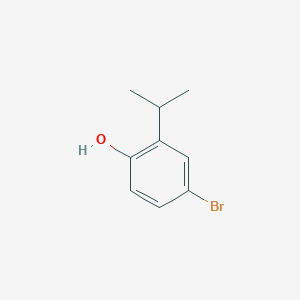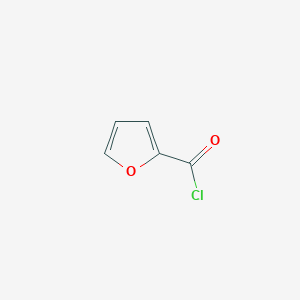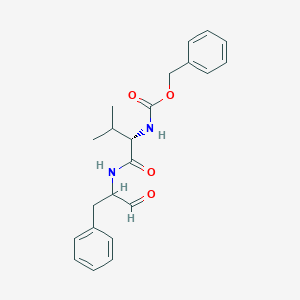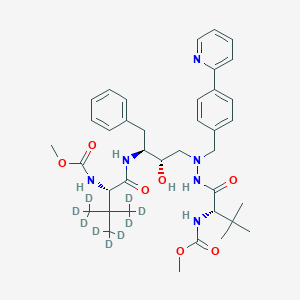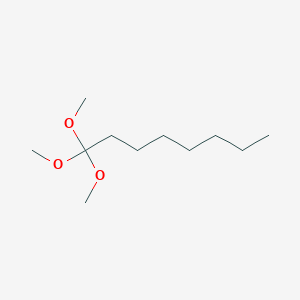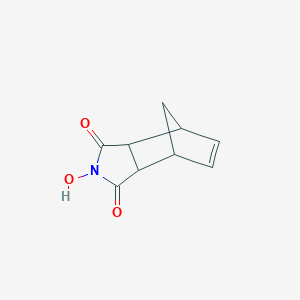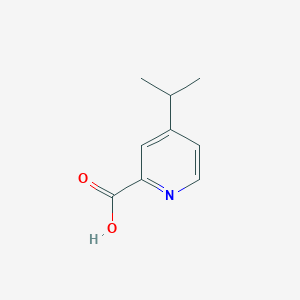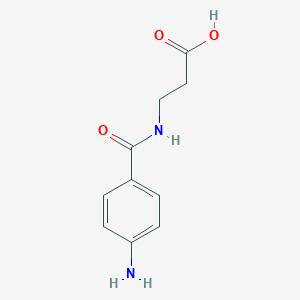
(6-Methylpyridin-3-yl)methanol
Descripción general
Descripción
“(6-Methylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H9NO . It has a molecular weight of 123.15 g/mol . The IUPAC name for this compound is (6-methylpyridin-3-yl)methanol .
Synthesis Analysis
The synthesis of (6-Methylpyridin-3-yl)methanol derivatives involves various chemical reactions. A notable method includes the condensation reaction of (6-methylpyridin-2-yl)methanol with pyridine-2-carbaldehyde at elevated temperatures without the need for catalysts or solvents.Molecular Structure Analysis
The molecular structure of (6-Methylpyridin-3-yl)methanol derivatives has been extensively studied using techniques such as mass spectroscopy, IR, ^1H NMR, UV-Vis, and single-crystal X-ray diffraction.Chemical Reactions Analysis
(6-Methylpyridin-3-yl)methanol participates in a variety of chemical reactions, leading to the formation of complex compounds. An example includes its role in the synthesis of co-crystals and α-diketone compounds through condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of (6-Methylpyridin-3-yl)methanol include a molecular weight of 123.15 g/mol and a molecular formula of C7H9NO . It is very soluble in water .Aplicaciones Científicas De Investigación
Organic Synthesis
(6-Methylpyridin-3-yl)methanol: is utilized as a building block in organic synthesis . It serves as a precursor for various chemical reactions, including the synthesis of more complex molecules. Its role in the formation of heterocyclic compounds is particularly valuable due to the significance of these structures in pharmaceuticals.
Medicinal Chemistry
In medicinal chemistry, (6-Methylpyridin-3-yl)methanol is involved in the synthesis of therapeutic compounds . It can be used to create intermediates that are key in developing drugs with potential applications in treating various diseases.
Material Science
This compound finds applications in material science, particularly in the development of new materials with specific electronic or photonic properties . Its molecular structure can be incorporated into polymers or other materials to impart desired characteristics.
Analytical Chemistry
(6-Methylpyridin-3-yl)methanol: is used in analytical chemistry as a standard or reagent . Its well-defined properties make it suitable for calibrating instruments or as a reactant in analytical procedures.
Biochemistry
In biochemistry, (6-Methylpyridin-3-yl)methanol may be used in proteomics research as a specialty product for the analysis of proteins and enzymes . It can help in understanding the structure and function of biomolecules.
Environmental Applications
The compound’s role in environmental science includes the synthesis of environmentally friendly materials or chemicals that can be used in green technologies . It may also be part of studies aimed at reducing pollution or understanding environmental processes.
Agriculture
(6-Methylpyridin-3-yl)methanol: can be involved in the synthesis of compounds used in agriculture, such as pesticides or growth regulators . Research in this area focuses on improving crop yields and protecting plants from diseases.
Industrial Applications
Finally, in industrial applications, (6-Methylpyridin-3-yl)methanol is a reactant in the preparation of various industrial chemicals . It may be used in the manufacture of products ranging from plastics to dyes.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(6-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-2-3-7(5-9)4-8-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCJOWDAAZEMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459327 | |
| Record name | (6-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylpyridin-3-yl)methanol | |
CAS RN |
34107-46-5 | |
| Record name | (6-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methylpyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



